3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid
Description
3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid is an aromatic carboxylic acid derivative It features a trifluoromethyl group and a chlorophenyl group attached to a benzoic acid core
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(5-9)14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORWWKZAJMGNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689567 | |
| Record name | 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-39-5 | |
| Record name | 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid typically involves the introduction of the trifluoromethyl group and the chlorophenyl group onto a benzoic acid scaffold. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzoyl chloride reacts with a chlorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and subsequent reduction reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(3-Chlorophenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(3-Chlorophenyl)-5-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the chlorophenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
3-(3-Chlorophenyl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(3-Trifluoromethylphenyl)benzoic acid:
3-(4-Chlorophenyl)-5-trifluoromethylbenzoic acid: Positional isomer with the chlorine atom at the para position, leading to variations in its chemical behavior.
Uniqueness: 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and chlorophenyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
